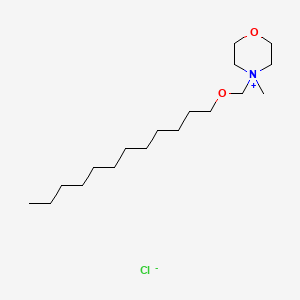
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride is a quaternary ammonium compound. It is a derivative of morpholine, which is a heterocyclic amine featuring both amine and ether functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride typically involves the quaternization of morpholine. The process begins with the reaction of morpholine with dodecyl chloride under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale output. The process is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield the corresponding alcohol.
Applications De Recherche Scientifique
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and transport mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride primarily involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, which lacks the dodecyloxy and methyl groups.
Quaternary Ammonium Compounds: Other compounds in this class, such as benzalkonium chloride and cetyltrimethylammonium chloride, share similar surfactant and antimicrobial properties.
Uniqueness
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride is unique due to its specific structure, which imparts distinct surfactant properties and enhances its ability to disrupt cell membranes. The presence of the dodecyloxy group increases its hydrophobicity, making it more effective in interacting with lipid bilayers compared to simpler quaternary ammonium compounds.
Propriétés
Numéro CAS |
73448-52-9 |
|---|---|
Formule moléculaire |
C18H38ClNO2 |
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
4-(dodecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C18H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-19(2)13-16-20-17-14-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OKVVRWSQPJRXLV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




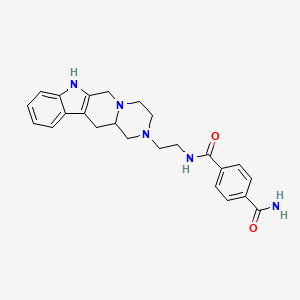
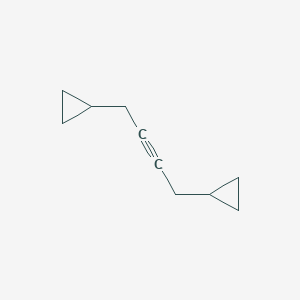
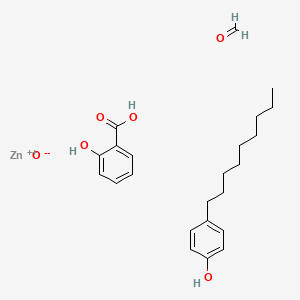
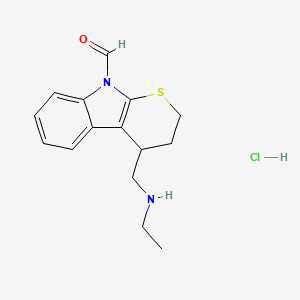
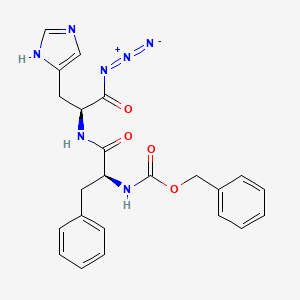
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
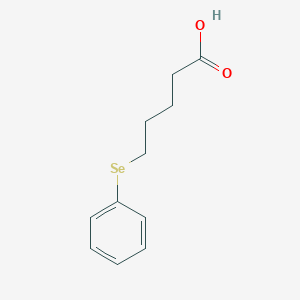

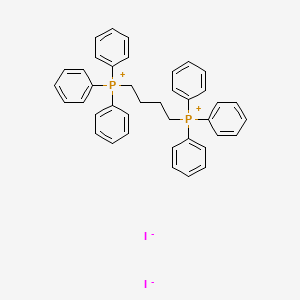
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
